molecular formula C13H21Cl2N3O B2361901 N,N-Dimethyl-6-piperidin-4-ylnicotinamide dihydrochloride CAS No. 1847443-82-6

N,N-Dimethyl-6-piperidin-4-ylnicotinamide dihydrochloride

Cat. No.: B2361901
CAS No.: 1847443-82-6
M. Wt: 306.23
InChI Key: QKFYZAPYKZULNA-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N,N-Dimethyl-6-piperidin-4-ylnicotinamide dihydrochloride involves several steps. The synthetic route typically includes the following steps:

    Formation of the Nicotinamide Core: The synthesis begins with the formation of the nicotinamide core. This is achieved by reacting nicotinic acid with thionyl chloride to form nicotinoyl chloride, which is then reacted with piperidine to form 6-piperidin-4-ylnicotinamide.

    Dimethylation: The next step involves the dimethylation of the amide nitrogen. This is typically achieved using dimethyl sulfate or methyl iodide in the presence of a base such as sodium hydride or potassium carbonate.

    Formation of the Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by reacting the dimethylated product with hydrochloric acid.

Industrial production methods for this compound may involve similar steps but are optimized for large-scale production, including the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.

Chemical Reactions Analysis

N,N-Dimethyl-6-piperidin-4-ylnicotinamide dihydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N,N-Dimethyl-6-piperidin-4-ylnicotinamide dihydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N,N-Dimethyl-6-piperidin-4-ylnicotinamide dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to interact with nicotinic acetylcholine receptors, modulating their activity and influencing cellular signaling pathways. This interaction can lead to various biological effects, including changes in neurotransmitter release and modulation of ion channel activity .

Comparison with Similar Compounds

N,N-Dimethyl-6-piperidin-4-ylnicotinamide dihydrochloride can be compared with other similar compounds, such as:

    Nicotinamide: A simpler analog that lacks the piperidine and dimethyl groups.

    N,N-Dimethyl-4-piperidinyl nicotinamide: A similar compound with a different substitution pattern on the piperidine ring.

    Nicotinic Acid Derivatives: Compounds with similar nicotinic acid cores but different substituents.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

N,N-dimethyl-6-piperidin-4-ylpyridine-3-carboxamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O.2ClH/c1-16(2)13(17)11-3-4-12(15-9-11)10-5-7-14-8-6-10;;/h3-4,9-10,14H,5-8H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKFYZAPYKZULNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CN=C(C=C1)C2CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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